8-Bromo-2,6-dichloroquinoline

Catalog No.
S14532500
CAS No.
M.F
C9H4BrCl2N
M. Wt
276.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2,6-dichloroquinoline

Product Name

8-Bromo-2,6-dichloroquinoline

IUPAC Name

8-bromo-2,6-dichloroquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI Key

RZQPYDQFOKNNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)Cl

8-Bromo-2,6-dichloroquinoline is a specialized, polyhalogenated heterocyclic scaffold designed for advanced synthetic applications in medicinal chemistry and materials science. Its procurement value lies in the precise, asymmetric placement of three distinct halogens: a highly reactive bromine at the C8 position, an activated chlorine at the C2 position, and a less reactive chlorine at the C6 position. This specific substitution pattern provides three orthogonal handles for sequential, regioselective functionalization. By utilizing the inherent reactivity differences between the C-Br and C-Cl bonds, as well as the electronic activation of the C2 position by the adjacent nitrogen, chemists can perform iterative cross-coupling and nucleophilic aromatic substitution (SNAr) reactions without the need for yield-reducing protection and deprotection steps [1].

Research Fit

1
Orthogonal Suzuki coupling handle for sequential functionalization
2
Reported CYP and MAO-A enzyme inhibition screening scaffold

Procurement teams evaluating precursors for trisubstituted quinolines may consider substituting 8-Bromo-2,6-dichloroquinoline with more symmetric analogs like 2,6,8-trichloroquinoline or simpler building blocks like 2,6-dichloroquinoline. However, these substitutions critically fail in complex synthesis. 2,6-dichloroquinoline entirely lacks the C8-bromo handle, making late-stage functionalization at the 8-position synthetically prohibitive. More importantly, using 2,6,8-trichloroquinoline eliminates the reactivity differential between the 8- and 2-positions. When subjected to palladium-catalyzed cross-coupling, 2,6,8-trichloroquinoline yields an intractable mixture of C2 and C8 functionalized regioisomers, requiring costly and time-consuming chromatographic separation that significantly reduces overall yield [1]. Procuring the precisely halogenated 8-bromo variant ensures strict regioselectivity for initial C8 coupling, directly translating to higher throughput and lower solvent waste in process chemistry.

Substitution Risk

2,6-Dichloroquinoline
Lacks the 8-bromo coupling site, eliminating orthogonal functionalization.
6,8-Dibromo-2-chloroquinoline
Additional bromine may alter cross-coupling selectivity and target affinity profile.
Mono-halogenated quinolines
Cannot provide the same dual synthetic/biological selectivity pattern.

Regioselectivity in Primary Palladium-Catalyzed Cross-Coupling

The primary advantage of 8-Bromo-2,6-dichloroquinoline is its ability to direct initial metal-catalyzed couplings exclusively to the C8 position. In standard Suzuki-Miyaura coupling conditions (1.0 eq arylboronic acid, Pd(PPh3)4, base), 8-Bromo-2,6-dichloroquinoline demonstrates >95% regioselectivity for the C8-aryl product. In contrast, the generic comparator 2,6,8-trichloroquinoline yields a near 1:1 mixture of C8 and C2 coupled products under identical conditions, dropping the isolated yield of the desired C8-isomer to below 45% [1].

Evidence DimensionRegioselectivity for C8 functionalization
Target Compound Data>95% selectivity (isolated yield >85%)
Comparator Or Baseline2,6,8-Trichloroquinoline (~50% selectivity, isolated yield <45%)
Quantified DifferenceOver 40% absolute increase in isolated yield of the C8-functionalized intermediate.
ConditionsStandard Suzuki-Miyaura coupling (1.0 eq arylboronic acid, Pd catalyst, 80°C)

High regioselectivity eliminates the need for complex chromatographic separations, saving significant time, solvent, and material costs during scale-up.

MAO-A Inhibition
Cross-study comparable
Target 28.9 µM vs Comparator 12.0 µM
2.4× higher IC₅₀
Supports MAO-A selectivity review
Recombinant human MAO-A; comparator 6,8-dibromo-2-chloroquinoline

Orthogonal Reactivity for Sequential Nucleophilic Aromatic Substitution (SNAr)

After C8 functionalization, the remaining 2,6-dichloro moiety offers a second layer of orthogonal reactivity. The C2-chlorine is highly activated by the adjacent quinoline nitrogen, whereas the C6-chlorine is electronically isolated. When subjected to SNAr conditions with primary amines at 80°C, the C2 position achieves >90% conversion, while the C6 position remains completely unreacted (<2% conversion) [1]. This allows for precise, sequential functionalization that is impossible with symmetrically halogenated analogs.

Evidence DimensionSNAr conversion rate (C2 vs C6 position)
Target Compound Data>90% conversion at C2-Cl
Comparator Or Baseline<2% conversion at C6-Cl
Quantified Difference45-fold higher reactivity at the C2 position compared to the C6 position.
ConditionsReaction with primary amines, basic conditions, 80°C, 4 hours

This internal orthogonality allows chemists to install three different functional groups sequentially without protecting groups, streamlining library synthesis.

CYP26A1 Inhibition
Class-level inference
IC₅₀ 1.87 µM
Supports CYP26A1 pathway research context
Comparator data for CYP2C9 only; direct CYP26A1 comparison unavailable

Reduction in Total Synthetic Step Count for Trisubstituted Quinolines

Procuring 8-Bromo-2,6-dichloroquinoline as an advanced intermediate fundamentally alters the retrosynthetic strategy for complex quinolines. Synthesizing a 2,6,8-trisubstituted quinoline de novo from a substituted aniline (e.g., 4-bromo-2-chloroaniline) requires 6 to 7 steps, including ring closure, oxidation, and multiple halogenations, often with an overall yield below 10%. By starting with 8-Bromo-2,6-dichloroquinoline, the same target can be achieved in just 3 sequential functionalization steps with an overall yield exceeding 50% [1].

Evidence DimensionTotal synthetic steps to 2,6,8-trisubstituted target
Target Compound Data3 steps (Sequential coupling/SNAr)
Comparator Or BaselineDe novo synthesis from substituted anilines (6-7 steps)
Quantified DifferenceReduces synthetic sequence by 3-4 steps and increases overall yield by >40%.
ConditionsStandard multi-step medicinal chemistry campaign for trisubstituted quinoline APIs

Reducing step count directly accelerates time-to-market for drug discovery programs and drastically lowers labor and raw material costs.

CYP3A4 Inhibition
Cross-study comparable
Target 7.90 µM vs Chloroquine ~1–5 µM
1.6–7.9× higher IC₅₀
Supports metabolism risk profiling
Literature comparator; direct head-to-head not available
E. faecalis Biofilm
Direct head-to-head
Target 24.9 µM vs Analog 125 µM
5× lower IC₅₀
Supports antimicrobial screening potency context
Identical crystal violet assay; bromo-chloro quinoline comparator

Kinase Inhibitor SAR Library Generation

Because of its orthogonal reactivity profile, 8-Bromo-2,6-dichloroquinoline is a highly efficient starting material for generating Structure-Activity Relationship (SAR) libraries in oncology. Medicinal chemists can rapidly diversify the 8-position via Suzuki coupling, followed by amination at the 2-position, allowing the generation of dozens of analogs from a single procured batch without redesigning the synthetic route [1].

Synthesis of TADF Emitters for OLEDs

In materials science, the rigid quinoline core is utilized as an electron acceptor. The precise halogenation allows for the sequential attachment of specific electron-donating groups (e.g., carbazoles or phenothiazines) at the 8 and 2 positions, enabling the fine-tuning of HOMO-LUMO gaps required for highly efficient Thermally Activated Delayed Fluorescence (TADF) materials [2].

Process-Scale Manufacturing of Antimalarial APIs

For industrial scale-up of 8-aminoquinoline derivatives, starting with 8-Bromo-2,6-dichloroquinoline ensures high regioselectivity during the critical C-N bond formation at the 8-position. The remaining 2,6-dichloro groups provide essential metabolic stability to the final API, while the high purity of the starting material prevents catalyst poisoning during large-scale Buchwald-Hartwig aminations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential quinoline diversification
8-bromo orthogonal coupling site
Orthogonal reactivity verification
CYP26A1 pathway inhibition studies
Reported CYP26A1 inhibitory activity
CYP26A1 enzyme assay validation
Gram-positive biofilm disruption research
Reported anti-biofilm activity against E. faecalis
Biofilm endpoint reproducibility

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

274.89042 g/mol

Monoisotopic Mass

274.89042 g/mol

Heavy Atom Count

13

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